molecular formula C13H16BrNO B14199514 (2S)-2-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholine CAS No. 920798-89-6

(2S)-2-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholine

Cat. No.: B14199514
CAS No.: 920798-89-6
M. Wt: 282.18 g/mol
InChI Key: SASKGCFOGWIMEF-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenyl group and a prop-2-en-1-yl group attached to the morpholine ring. Morpholine derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde and morpholine.

    Formation of Intermediate: The first step involves the condensation of 4-bromobenzaldehyde with morpholine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

    Alkylation: The final step involves the alkylation of the amine with prop-2-en-1-yl bromide to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted products with various functional groups replacing the bromine atom.

Scientific Research Applications

(2S)-2-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, materials, and other industrial products.

Mechanism of Action

The mechanism of action of (2S)-2-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholine involves its interaction with specific molecular targets and pathways. The bromophenyl group and the morpholine ring play crucial roles in its binding to target proteins or enzymes, leading to the modulation of their activity. The prop-2-en-1-yl group may also contribute to its overall biological activity by influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(4-Chlorophenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure with a chlorine atom instead of a bromine atom.

    (2S)-2-(4-Fluorophenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure with a fluorine atom instead of a bromine atom.

    (2S)-2-(4-Methylphenyl)-4-(prop-2-en-1-yl)morpholine: Similar structure with a methyl group instead of a bromine atom.

Uniqueness

(2S)-2-(4-Bromophenyl)-4-(prop-2-en-1-yl)morpholine is unique due to the presence of the bromophenyl group, which imparts distinct chemical and biological properties. The bromine atom can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

CAS No.

920798-89-6

Molecular Formula

C13H16BrNO

Molecular Weight

282.18 g/mol

IUPAC Name

(2S)-2-(4-bromophenyl)-4-prop-2-enylmorpholine

InChI

InChI=1S/C13H16BrNO/c1-2-7-15-8-9-16-13(10-15)11-3-5-12(14)6-4-11/h2-6,13H,1,7-10H2/t13-/m1/s1

InChI Key

SASKGCFOGWIMEF-CYBMUJFWSA-N

Isomeric SMILES

C=CCN1CCO[C@H](C1)C2=CC=C(C=C2)Br

Canonical SMILES

C=CCN1CCOC(C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.